N-(3,5-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide: is a complex organic compound with a unique structure that combines several functional groups
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Industry: It could be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazoloquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3-fluorobenzyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the N-(3,5-dimethylphenyl)acetamide moiety: This can be done through an amide coupling reaction using standard peptide coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the carbonyl group to an alcohol.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Conditions vary depending on the specific substitution, but typical reagents include halides and bases for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar and shares some pharmacological properties.
Vanillin acetate: While not structurally similar, it shares some chemical reactivity.
Uniqueness
N-(3,5-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[5-[(3-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O2/c1-17-10-18(2)12-21(11-17)29-25(33)16-32-27(34)23-15-31(14-19-6-5-7-20(28)13-19)24-9-4-3-8-22(24)26(23)30-32/h3-13,15H,14,16H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTWOQPHANHEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=CN(C4=CC=CC=C4C3=N2)CC5=CC(=CC=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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